molecular formula C22H18N4O4 B1668568 Chaetominine CAS No. 918659-56-0

Chaetominine

Cat. No.: B1668568
CAS No.: 918659-56-0
M. Wt: 402.4 g/mol
InChI Key: GEURDGODABUDHB-TYTLQBBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of chaetominine has been achieved through various methods. One notable approach involves a four-step synthesis starting from commercially available D-tryptophan methyl ester. This method includes a one-pot cascade reaction sequence involving indole epoxidation, epoxide ring-opening cyclization, and lactamization . Another method involves a nine-step sequence with an overall yield of 9.3% .

Industrial Production Methods: this compound can also be produced through biotechnological processes. For instance, submerged fermentation of Aspergillus fumigatus CY018 has been optimized to improve this compound yield. This involves medium composition optimization and amino-acid addition strategies, resulting in a significant increase in production yield .

Chemical Reactions Analysis

Types of Reactions: Chaetominine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Indole Epoxidation: Typically involves oxidizing agents like m-chloroperbenzoic acid.

    Epoxide Ring-Opening Cyclization: Requires nucleophilic reagents.

    Lactamization: Often facilitated by acidic or basic conditions.

Major Products: The major product of these reactions is this compound itself, characterized by its quinazolinone ring structure .

Properties

IUPAC Name

(1S,10S,13R,15S)-1-hydroxy-10-methyl-13-(4-oxoquinazolin-3-yl)-8,11-diazatetracyclo[6.6.1.02,7.011,15]pentadeca-2,4,6-triene-9,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-12-18(27)26-16-9-5-3-7-14(16)22(30)10-17(20(29)25(12)21(22)26)24-11-23-15-8-4-2-6-13(15)19(24)28/h2-9,11-12,17,21,30H,10H2,1H3/t12-,17+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEURDGODABUDHB-TYTLQBBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C3N1C(=O)C(CC3(C4=CC=CC=C42)O)N5C=NC6=CC=CC=C6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N2[C@@H]3N1C(=O)[C@@H](C[C@@]3(C4=CC=CC=C42)O)N5C=NC6=CC=CC=C6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582495
Record name (2S,4R,5aS,9cS)-5a-Hydroxy-2-methyl-4-(4-oxoquinazolin-3(4H)-yl)-4,5,5a,9c-tetrahydro-3H-2a,9b-diazacyclopenta[jk]fluorene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918659-56-0
Record name chaetomimine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2S,4R,5aS,9cS)-5a-Hydroxy-2-methyl-4-(4-oxoquinazolin-3(4H)-yl)-4,5,5a,9c-tetrahydro-3H-2a,9b-diazacyclopenta[jk]fluorene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chaetominine
Reactant of Route 2
Chaetominine
Reactant of Route 3
Chaetominine
Reactant of Route 4
Chaetominine
Reactant of Route 5
Chaetominine
Reactant of Route 6
Chaetominine
Customer
Q & A

Q1: What is the primary mechanism of action of chaetominine in cancer cells?

A1: this compound has been shown to induce apoptosis, a form of programmed cell death, in human leukemia K562 cells. [, ] This apoptotic effect is primarily mediated through the intrinsic mitochondrial pathway. []

Q2: How does this compound trigger apoptosis via the intrinsic mitochondrial pathway?

A2: this compound treatment leads to an increase in the Bax/Bcl-2 ratio, a key indicator of apoptotic potential. [] This change disrupts mitochondrial membrane potential, causing the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates Apaf-1, leading to the activation of caspase-9 and subsequently, caspase-3, the executioner caspase responsible for dismantling the cell during apoptosis. []

Q3: Does this compound impact the cell cycle?

A3: Yes, this compound induces cell cycle arrest in both human leukemia K562 cells and colon cancer SW1116 cells. [] Interestingly, the specific phase of arrest differs between the cell lines. K562 cells undergo S-phase arrest, while SW1116 cells experience G1-phase arrest. []

Q4: What molecular mechanisms are involved in this compound-induced cell cycle arrest?

A4: In SW1116 cells, this compound upregulates p53, p21, checkpoint kinase 2 (Chk2), and phosphorylated ataxia telangiectasia mutated (p-ATM). [] It also reduces the expression of cyclin E and cyclin-dependent kinases (CDKs) 2 and 4 at the mRNA level. [] These findings suggest that this compound influences G1-phase arrest in SW1116 cells through the p53/p21 and ATM/Chk2 signaling pathways. []

Q5: Does this compound impact multidrug resistance in cancer cells?

A5: Research suggests that this compound can reduce multidrug resistance mediated by MRP1 (multidrug resistance protein 1) in K562/Adr human leukemia cells. [] This effect is linked to the inhibition of the PI3K/Akt/Nrf2 signaling pathway, which plays a role in regulating drug efflux pumps like MRP1. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C21H22N4O3 and a molecular weight of 378.43 g/mol. []

Q7: What spectroscopic techniques are used to characterize this compound?

A7: Various spectroscopic methods are employed to elucidate the structure of this compound, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. [, , ]

Q8: Is there information available regarding the stability of this compound under various storage conditions?

A8: While specific stability data under different storage conditions is limited in the provided literature, research suggests that optimizing fermentation conditions can enhance this compound production. [, ] For example, the addition of ammonium acetate as a nitrogen source significantly improved this compound yield in submerged fermentation of Aspergillus fumigatus CY018. []

Q9: Has the structure-activity relationship of this compound been investigated?

A9: While comprehensive SAR studies are limited in the provided literature, the synthesis and bioactivity evaluation of covalent inhibitors derived from this compound has been reported. [] This suggests ongoing efforts to explore how structural modifications impact the compound's activity.

Q10: What is the in vitro efficacy of this compound against cancer cell lines?

A10: this compound exhibits potent cytotoxic activity against various cancer cell lines. Notably, it shows strong inhibitory effects against human leukemia K562 cells with an IC50 value of 35 nM. [] Additionally, this compound demonstrates cytotoxicity against human colon cancer SW1116 cells. [, ]

Q11: Has the efficacy of this compound been tested in animal models of cancer?

A11: While the provided literature doesn't explicitly mention in vivo studies using this compound in cancer models, its potent in vitro cytotoxicity against human cancer cell lines warrants further investigation in preclinical settings.

Q12: What analytical techniques are used to quantify this compound?

A12: High-performance liquid chromatography (HPLC) is a commonly employed technique for both the isolation and quantification of this compound. [, ]

Q13: Have macroporous resins been explored for this compound purification?

A13: Yes, research indicates that macroporous resins can be used for the preparative separation and purification of this compound from Aspergillus fumigatus mycelia. [] This approach highlights the potential for efficient large-scale purification of the compound.

Q14: What research tools and resources are crucial for advancing this compound research?

A14: Advancements in this compound research necessitate access to:

    Q15: What are the key milestones in this compound research?

    A15: Significant milestones include:

    • Initial isolation and characterization: First reported in 2010 from the endophytic fungus Chaetomium sp. IFB-E015. []
    • Elucidation of the apoptotic mechanism: Demonstrated to induce apoptosis via the intrinsic mitochondrial pathway in human leukemia K562 cells. []
    • Identification of cell cycle effects: Shown to induce S-phase arrest in K562 cells and G1-phase arrest in SW1116 cells. []
    • Total synthesis achievements: Several total syntheses of (-)-chaetominine have been reported, showcasing its complex structure and paving the way for analog development. [, , , , , , , , ]

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.